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Compound of Interest

3-(azetidin-3-yloxy)-N,N-
Compound Name:
diethylaniline

Cat. No.: B1394667

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(azetidin-3-yloxy)-N,N-
diethylaniline, a heterocyclic compound of interest in medicinal chemistry. The document
details its chemical identity, plausible synthetic routes with experimental considerations, and its
potential pharmacological context, particularly as a muscarinic acetylcholine receptor agonist.

Compound Identification and Structure

The chemical entity 3-(azetidin-3-yloxy)-N,N-diethylaniline is a substituted aniline derivative
featuring a four-membered azetidine ring linked via an ether bond.

o |[UPAC Name: N,N-Diethyl-3-(azetidin-3-yloxy)aniline
e Structure:
o Smiles: CCN(CC)clcccc(OC2CNCC2)cl

o InChl: InChI=1S/C13H20N20/c1-3-15(4-2)12-7-5-8-13(10-12)16-11-6-14-9-11/h5,7-8,10-
11,14H,3-4,6,9H2,1-2H3

Physicochemical Properties

A summary of the key physicochemical data for the compound is presented below.
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Property Value Source
CAS Number 1219960-93-6 [1]
Molecular Formula C13H20N20 [1]
Molecular Weight 220.32 g/mol [1]
MDL Number MFCD13559904 [1]

Synthesis and Experimental Protocols

The azetidine moiety is a valuable scaffold in medicinal chemistry, though its synthesis can be
challenging.[2][3] A plausible and efficient synthetic approach to 3-(azetidin-3-yloxy)-N,N-
diethylaniline involves a Williamson ether synthesis, a well-established method for forming
ether linkages.

The proposed synthesis involves the reaction of an N-protected 3-hydroxyazetidine with a
suitable N,N-diethyl-3-aminophenol derivative or, more commonly, the reaction of an N-
protected 3-haloazetidine with N,N-diethyl-3-aminophenol, followed by deprotection.

General Experimental Protocol: Two-Step Synthesis

This protocol outlines a general procedure adapted from standard methodologies for the
synthesis of 3-aryloxy-azetidines.

Step 1: N-Boc-3-(3-(diethylamino)phenoxy)azetidine Synthesis (Ether Formation)

e Reagents and Solvents:

[¢]

tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq)

o

3-(Diethylamino)phenol (1.1 eq)

o

Triphenylphosphine (PPhs) (1.5 eq)

[¢]

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

[¢]

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
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e Procedure (Mitsunobu Reaction):

o Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate and 3-(diethylamino)phenol in
anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

o Cool the solution to 0 °C in an ice bath.
o Add triphenylphosphine to the solution.

o Slowly add DIAD or DEAD dropwise to the stirred solution. The reaction is often
exothermic and may exhibit a color change.

o Allow the reaction to warm to room temperature and stir for 12-24 hours.

o Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Upon completion, concentrate the reaction mixture under reduced pressure.

o Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl
acetate gradient) to isolate the N-Boc protected intermediate.

Step 2: N,N-Diethyl-3-(azetidin-3-yloxy)aniline Synthesis (Deprotection)
e Reagents and Solvents:
o N-Boc-3-(3-(diethylamino)phenoxy)azetidine (1.0 eq)
o Trifluoroacetic acid (TFA) (10-20 eq) or 4M HCI in Dioxane
o Dichloromethane (DCM)
e Procedure (Boc Deprotection):
o Dissolve the purified N-Boc protected intermediate in DCM.
o Add trifluoroacetic acid or HCI in dioxane to the solution at room temperature.

o Stir the mixture for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
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o Upon completion, remove the solvent and excess acid under reduced pressure.

o Dissolve the residue in a minimal amount of water and basify to a pH of >10 with a
suitable base (e.g., 1M NaOH or K2COs solution).

o Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl
acetate).

o Combine the organic layers, dry over an anhydrous salt (e.g., Na2SOa4 or MgSOa), filter,
and concentrate under reduced pressure to yield the final product. Further purification via
chromatography may be necessary.

Synthetic Workflow Diagram

The logical flow of the proposed synthesis is depicted below.
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Step 1: Mitsunobu Ether Synthesis

N-Boc-3-hydroxyazetidine
+ 3-(Diethylamino)phenol

PPh3, DIAD, THF

0°C to RT

N-Boc Protected Intermediate

Step 2: Boc Deprotection

TFA or HCI in Dioxane
DCM, RT

Basification (NaOH)
+ Extraction

3-(Azetidin-3-yloxy)-N,N-diethylaniline

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

Pharmacological Profile and Signaling Pathways

The structural motif of 3-(azetidin-3-yloxy)-N,N-diethylaniline strongly suggests activity as a
muscarinic acetylcholine receptor (MAChR) agonist. Muscarinic agonists are
parasympathomimetic agents that mimic the action of acetylcholine at these receptors, leading
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to various physiological responses.[4] These effects include cardiac slowing, smooth muscle
contraction, and increased glandular secretions.[4][5]

Target: Muscarinic Acetylcholine Receptors

There are five subtypes of muscarinic receptors (M1-M5), which are G protein-coupled
receptors (GPCRS).

e M1, M3, and M5 receptors typically couple to Gg/11 proteins.[6]
e M2 and M4 receptors couple to Gi/o proteins.

Given the known pharmacology of similar ligands, 3-(azetidin-3-yloxy)-N,N-diethylaniline is
hypothesized to act as an agonist at one or more of these subtypes, with potential selectivity.
M1 receptor agonists are investigated for cognitive enhancement in conditions like Alzheimer's
disease, while M3 agonists affect smooth muscle and glandular function.[7][8]

M3/Gq Signaling Pathway

Activation of the M3 receptor by an agonist like 3-(azetidin-3-yloxy)-N,N-diethylaniline
initiates the canonical Gq signaling cascade. This pathway is critical for mediating smooth
muscle contraction and glandular secretion.

Receptor Activation: The agonist binds to the M3 receptor, inducing a conformational
change.

o Gq Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor
(GEF) for the associated Gq protein, promoting the exchange of GDP for GTP on the Gaq
subunit.[9]

o Effector Activation: The Gag-GTP complex dissociates and activates its primary effector,
Phospholipase C-f3 (PLC-B).[6][10]

e Second Messenger Production: PLC-3 hydrolyzes phosphatidylinositol 4,5-bisphosphate
(PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IPs) and diacylglycerol
(DAG).[9][10][11]

e Downstream Effects:
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o IPs diffuses into the cytoplasm and binds to IPs receptors on the endoplasmic reticulum,
triggering the release of stored Ca?* into the cytosol.[9][11]

o DAG remains in the plasma membrane and, along with the increased intracellular Ca?*,
activates Protein Kinase C (PKC).

o Cellular Response: The elevated cytosolic Ca2* and activated PKC lead to downstream
events such as smooth muscle contraction or glandular secretion.

Signaling Pathway Diagram

The diagram below illustrates the M3/Gq signaling cascade potentially activated by this
compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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